sEH Inhibitory Potency and Target Engagement vs. Unsubstituted Piperidine Ureas
The target compound, as a representative of 4-substituted piperidine trisubstituted ureas, contributed to the SAR landscape that identified the benchmark inhibitor 2d (IC50 < 10 nM against human sEH). While exact IC50 data for CAS 1234859-39-2 is not publicly available in isolation, the broader chemotype demonstrates that the methylsulfonyl group is essential for achieving low-nanomolar potency; unsubstituted piperidine urea analogs lacking this group show >100-fold loss in sEH inhibitory activity [1].
| Evidence Dimension | sEH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported for this exact compound; class benchmark (compound 2d): IC50 < 10 nM |
| Comparator Or Baseline | Unsubstituted piperidine urea analog (representative): IC50 > 1,000 nM |
| Quantified Difference | >100-fold improvement in potency for the methylsulfonyl-substituted chemotype |
| Conditions | Recombinant human sEH enzyme, fluorescence-based activity assay |
Why This Matters
For researchers requiring potent sEH inhibition, the methylsulfonylpiperidine fragment is a validated potency handle; sourcing the exact CAS-numbered compound ensures consistency with foundational SAR work.
- [1] Shen, H. C., et al. (2009). Discovery of a highly potent, selective, and bioavailable soluble epoxide hydrolase inhibitor with excellent ex vivo target engagement. Journal of Medicinal Chemistry, 52(16), 5009–5012. View Source
